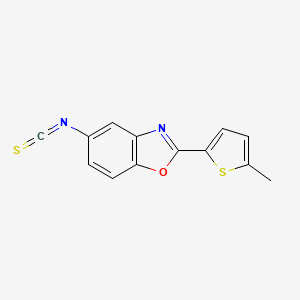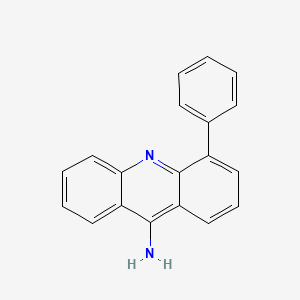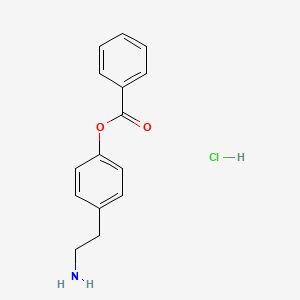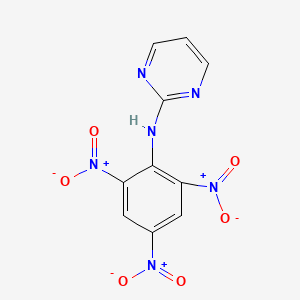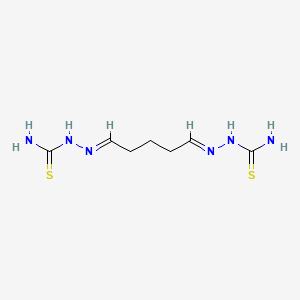
Glutaraldehyde, bisthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutaraldehyde, bisthiosemicarbazone is a compound that combines the properties of glutaraldehyde and bisthiosemicarbazone. Glutaraldehyde is a well-known crosslinking agent used in various applications, while bisthiosemicarbazone derivatives are known for their biological activities, including antimicrobial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bisthiosemicarbazone derivatives typically involves the condensation of thiosemicarbazide with aldehydes or ketones. For glutaraldehyde, bisthiosemicarbazone, the reaction involves the condensation of glutaraldehyde with thiosemicarbazide under controlled conditions. This reaction can be carried out using conventional heating or ultrasound irradiation to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Glutaraldehyde, bisthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized bisthiosemicarbazone derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Glutaraldehyde, bisthiosemicarbazone has a wide range of scientific research applications:
Chemistry: Used as a crosslinking agent in polymer chemistry and material science.
Biology: Employed in the fixation of biological tissues for microscopy and histology.
Medicine: Investigated for its antimicrobial and anticancer properties, showing potential in drug development.
Industry: Utilized in the production of disinfectants and sterilizing agents .
Mecanismo De Acción
The mechanism of action of glutaraldehyde, bisthiosemicarbazone involves its ability to crosslink proteins and other biomolecules. This crosslinking disrupts the normal function of proteins, leading to antimicrobial and anticancer effects. The compound interacts with amino groups in proteins, forming stable crosslinked structures that inhibit microbial growth and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazone derivatives: These compounds share similar biological activities and are used in various medicinal applications.
Glutaraldehyde derivatives: These compounds are widely used as crosslinking agents and disinfectants.
Uniqueness
Glutaraldehyde, bisthiosemicarbazone is unique due to its combined properties of glutaraldehyde and bisthiosemicarbazone. This combination enhances its biological activity and makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
39534-03-7 |
|---|---|
Fórmula molecular |
C7H14N6S2 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
[(E)-[(5E)-5-(carbamothioylhydrazinylidene)pentylidene]amino]thiourea |
InChI |
InChI=1S/C7H14N6S2/c8-6(14)12-10-4-2-1-3-5-11-13-7(9)15/h4-5H,1-3H2,(H3,8,12,14)(H3,9,13,15)/b10-4+,11-5+ |
Clave InChI |
LYURNKYZINZCSX-ZVSIBQGLSA-N |
SMILES isomérico |
C(C/C=N/NC(=S)N)C/C=N/NC(=S)N |
SMILES canónico |
C(CC=NNC(=S)N)CC=NNC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


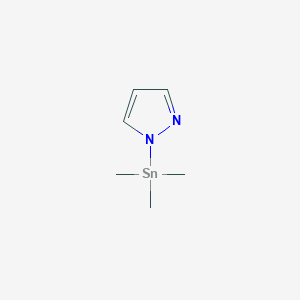
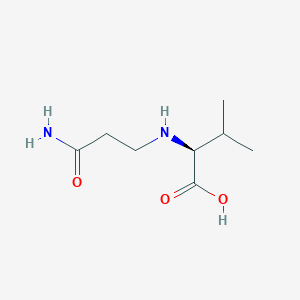
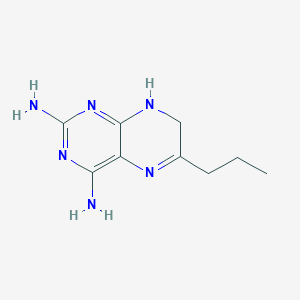
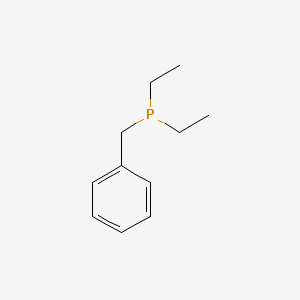
![1-Chloro-N-[2-(4-chlorophenoxy)-4-nitrophenyl]methanesulfonamide](/img/structure/B14663015.png)
![2-[(Prop-2-en-1-yl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14663029.png)

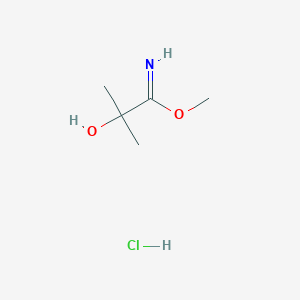
![N~2~-{2-[(2-Aminoethyl)amino]ethyl}-N~1~,N~1~-dimethylethane-1,2-diamine](/img/structure/B14663045.png)
![N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea](/img/structure/B14663058.png)
